tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H25F3N2O2 . It is a type of 4-aryl piperidine .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a trifluoromethyl group, an amino group, and a tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate” include a molecular weight of 358.4 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis of Biologically Active Compounds
Intermediate in Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally related to tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate, has been identified as a crucial intermediate for the synthesis of small molecule anticancer drugs. This highlights its importance in the development of new therapeutic agents targeting cancer (Zhang et al., 2018)[https://consensus.app/papers/synthesis-tertbutyl-4formyl3-6dihydropyridine12h-zhang/3c2568d0e2a55724af9512eff1da82b9/?utm_source=chatgpt].
Synthesis of Crizotinib Intermediates : Another study demonstrates the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds such as crizotinib, showcasing its role in pharmaceutical synthesis (Kong et al., 2016)[https://consensus.app/papers/synthesis-tertbutyl444455tetramethyl132dioxaborolan-kong/679a2c7d95605a89822c1a18c7447ca6/?utm_source=chatgpt].
Development of New Materials
- Polyamide Synthesis : Research on the synthesis of ortho-linked polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicates the utility of tert-butyl derivatives in creating new polymeric materials with potential applications in various industries due to their thermal stability and solubility properties (Hsiao et al., 2000)[https://consensus.app/papers/synthesis-properties-ortholinked-polyamides-based-acid-hsiao/5e170de514e35d449453129e3e0b4ee0/?utm_source=chatgpt].
Advanced Synthetic Methodologies
Synthesis of Enantiopure Derivatives : A study on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor illustrates the application of tert-butyl substituted piperidine derivatives in achieving stereoselective synthesis, important for the development of pharmaceuticals and research chemicals (Marin et al., 2004)[https://consensus.app/papers/synthesis-enantiopure-4hydroxypipecolate-marin/1314a34c45fe5ad2bc0e88a9e92224b6/?utm_source=chatgpt].
Novel Cyclization Approaches : The intramolecular defluorinative cyclization to synthesize difluoromethylated quinazolic acid derivatives showcases innovative synthetic routes enabled by tert-butyl substituted compounds, further expanding the toolbox for organic chemists in the creation of complex molecular structures (Hao et al., 2000)[https://consensus.app/papers/cyclization-approach-synthesis-difluoromethylated-acid-hao/9bcb77fe19915d7392d551fd22bb8093/?utm_source=chatgpt].
Future Directions
The future directions of “tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate” and similar compounds likely involve further exploration of their use in PROTACs and other targeted protein degradation strategies . These strategies have the potential to revolutionize the treatment of diseases by allowing for the selective degradation of disease-causing proteins.
properties
IUPAC Name |
tert-butyl 4-amino-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(22,9-11-23)12-13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-12,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWAIWKGEXSMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate |
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